molecular formula C21H24N6O2 B2997214 (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034286-21-8

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2997214
CAS No.: 2034286-21-8
M. Wt: 392.463
InChI Key: JRVORGXZQNEQRL-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms. The compound also has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Molecular Structure Analysis

The compound contains several functional groups including an imidazole ring, a pyrazine ring, and a pyrrolidine ring. These rings are connected through methylene (-CH2-) and methanone (=O) linkages .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole, pyrazine, and pyrrolidine rings. The imidazole ring is known to participate in a variety of chemical reactions due to its amphoteric nature .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence of the imidazole, pyrazine, and pyrrolidine rings. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Characterization

The chemical compound , due to its complex structure involving imidazole, pyrazine, and pyrrolidine rings, is likely to be synthesized and characterized for its potential use in various scientific research applications. While the exact molecule was not directly found in the literature, related compounds have been synthesized and evaluated for their properties, suggesting a potential methodology for synthesizing and investigating similar compounds. For instance, compounds with imidazole, pyrazine, and pyrrolidine moieties have been synthesized through various organic reactions and characterized using spectroscopic and crystallographic techniques to understand their structure and properties (Volpi et al., 2017).

Antioxidant and Antimicrobial Activities

Compounds containing imidazole and pyrazine structures have been evaluated for their antioxidant and antimicrobial activities. Such studies involve the synthesis of derivatives followed by assays to determine their efficacy in scavenging free radicals and inhibiting the growth of various microbial strains. For example, a study synthesized and evaluated derivatives for their antioxidant activity using radical scavenging assays and for their antimicrobial activity against bacteria like Staphylococcus aureus and fungi such as Candida albicans, demonstrating the potential biomedical applications of these compounds (Bassyouni et al., 2012).

Anticancer and Antimicrobial Agents

Research into compounds with pyrazine and pyrrolidine moieties includes their potential as anticancer and antimicrobial agents. This involves synthesizing novel heterocyclic compounds and evaluating their efficacy against cancer cell lines and microbial strains. The structure-activity relationship studies further enhance understanding of how modifications in the chemical structure can improve biological activity, paving the way for the development of new therapeutic agents (Katariya et al., 2021).

Molecular Docking Studies

Molecular docking studies are instrumental in understanding the interaction of synthesized compounds with biological targets, providing insights into their mechanism of action at the molecular level. Such studies can predict how well a compound binds to a target protein, which is crucial for drug design and development. Compounds with imidazole and pyrazine rings have been subjected to docking studies to explore their potential as antimicrobial and anticancer agents, indicating a significant research application of these compounds in the field of medicinal chemistry (Fahim et al., 2021).

Optical Properties and Material Science

The optical properties of compounds containing imidazole and pyrrolidine structures, such as absorption and fluorescence spectra, are of interest in material science for the development of luminescent materials. These properties can be tuned by modifying the chemical structure, which is useful in applications like light-emitting diodes (LEDs) and sensors. Research in this area involves synthesizing derivatives and studying their optical properties in relation to their chemical structures (Volpi et al., 2017).

Future Directions

Future research could explore the potential applications of this compound in various fields, given the wide range of biological activities exhibited by imidazole derivatives .

Properties

IUPAC Name

[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-25(2)19-11-23-12-20(24-19)29-18-7-9-27(14-18)21(28)17-5-3-16(4-6-17)13-26-10-8-22-15-26/h3-6,8,10-12,15,18H,7,9,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVORGXZQNEQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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